molecular formula C21H19BrN2O3 B4160683 [6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Cat. No.: B4160683
M. Wt: 427.3 g/mol
InChI Key: RJMLWTRDSYQQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting pharmacological properties.

Properties

IUPAC Name

[6-bromo-2-(3-methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-26-16-4-2-3-14(11-16)20-13-18(21(25)24-7-9-27-10-8-24)17-12-15(22)5-6-19(17)23-20/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMLWTRDSYQQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring.

    Methoxylation: Introduction of the methoxy group at the 3-position of the phenyl ring.

    Morpholinylcarbonylation: Attachment of the morpholinylcarbonyl group at the 4-position of the quinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or morpholinyl groups.

    Reduction: Reduction reactions might target the quinoline ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the bromine or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial with a related structure.

Uniqueness

[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.